molecular formula C24H22N4O4 B2514400 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-50-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Katalognummer: B2514400
CAS-Nummer: 921578-50-9
Molekulargewicht: 430.464
InChI-Schlüssel: HVQRUMFTSDRFBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 921575-16-8) is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural and physicochemical properties include:

  • Molecular formula: C₂₂H₁₈N₄O₄
  • Molecular weight: 402.4 g/mol
  • SMILES notation: Cn1cc(C(=O)Nc2ccc3c(c2)OCCO3)c2nn(-c3ccccc3)c(=O)c-2c1 .

The pyrazolo-pyridine scaffold is notable for its planar aromatic system, which may enhance binding to biological targets.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-2-10-27-14-18(23(29)25-16-8-9-20-21(13-16)32-12-11-31-20)22-19(15-27)24(30)28(26-22)17-6-4-3-5-7-17/h3-9,13-15H,2,10-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQRUMFTSDRFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Pyrazolopyridine Core Construction: The pyrazolopyridine core is constructed through a series of condensation reactions involving hydrazine derivatives and β-ketoesters.

    Coupling Reactions: The final step involves coupling the benzodioxin ring with the pyrazolopyridine core. This is typically done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzodioxin-Containing Compounds

(a) PHA-568487 (N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide fumarate)
  • Structure : Shares the 2,3-dihydro-1,4-benzodioxin group but replaces the pyrazolo-pyridine core with an azabicyclo[2.2.2]octane system.
  • Activity : α7 nicotinic acetylcholine receptor (nAChR) agonist investigated for schizophrenia. Discontinued after Phase I trials due to adverse effects .
  • Comparison : The absence of the pyrazolo-pyridine system in PHA-568487 may reduce off-target interactions but also limits structural diversity for receptor specificity.
(b) AMG 9810 ((2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide)
  • Structure : Features a benzodioxin-linked α,β-unsaturated carbonyl group.
  • Activity : TRPV1 antagonist with analgesic properties. Solubility challenges due to the hydrophobic tert-butyl group .
  • Comparison : The carboxamide linkage in the target compound may improve solubility compared to AMG 9810’s propenamide chain.
(c) Sulfonamide Derivatives (e.g., 5c and 5e from )
  • Structure : N-(3-phenylpropyl)- and N-(4-chlorobenzyl)-substituted sulfonamides with benzodioxin.
  • Activity : Moderate lipoxygenase inhibitors (IC₅₀ values in micromolar range).

Pyrazolo-Pyridine and Related Heterocycles

(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structure : Imidazo[1,2-a]pyridine core with ester and nitrophenyl groups.
  • Comparison : The target compound’s pyrazolo[4,3-c]pyridine system is more electron-deficient, which may influence redox properties or binding to enzymatic targets .
(b) CP-810123 (4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane)
  • Structure : Oxazolo-pyridine fused to a diazabicyclo system.
  • Activity : α7 nAChR agonist discontinued due to poor bioavailability.
  • Comparison : The target compound’s benzodioxin group may confer better metabolic stability than CP-810123’s oxazole ring .

Patent-Derived Analogs ()

The compound 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide shares the benzodioxin moiety but incorporates an indazole and tetrahydofuran group.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazolo[4,3-c]pyridine class, which has been associated with various pharmacological properties including anti-inflammatory and antitumor activities. This article explores the biological activity of this compound through synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N3O4SC_{27}H_{25}N_{3}O_{4}S, and its structure includes a pyrazolo[4,3-c]pyridine core substituted with a benzodioxin moiety. The presence of these functional groups is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC27H25N3O4S
Molecular Weight465.57 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds within the pyrazolo[4,3-c]pyridine class. For instance, a study demonstrated that derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC) in the low micromolar range. The mechanism was linked to inhibition of specific metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antitumor Activity

In cancer research contexts, derivatives of pyrazolo[4,3-c]pyridine have been investigated for their ability to inhibit tumor cell proliferation. The compound's activity against various cancer cell lines was assessed using MTT assays, revealing IC50 values indicating effective cytotoxicity .

Case Studies

  • Study on M. tuberculosis : A combinatorial library of pyrazolo[4,3-c]pyridines was synthesized and screened against M. tuberculosis H37Rv strain. The study identified several potent compounds with structural modifications leading to enhanced activity .
  • Anti-inflammatory Mechanism : In a controlled laboratory setting, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propyl-pyrazolo derivatives were tested for their effects on cytokine release from LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha production compared to controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.